3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid methyl ester
Descripción
Propiedades
IUPAC Name |
methyl 3-bromopyrrolo[1,2-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)7-2-3-8-11-4-6(10)5-12(7)8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJBYRYJXBJJGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C2N1C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Construction of Pyrrolo[1,2-a]pyrimidine Core
The pyrrolo[1,2-a]pyrimidine scaffold is generally synthesized via cyclization reactions involving aminopyrimidine derivatives and suitable α-haloketones or α-bromomethylketones. For example, condensation of 2,4-diamino-6-hydroxypyrimidine with α-bromomethylketones under mild conditions leads to the fused pyrrolo[1,2-a]pyrimidine ring system.
Esterification of the Carboxylic Acid
The carboxylic acid at the 6-position can be introduced via hydrolysis of the corresponding ester or by direct esterification of the acid using methanol in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid. Methyl esterification is favored for improving compound solubility and stability.
Selective Bromination at the 3-Position
Bromination is achieved by treating the pyrrolo[1,2-a]pyrimidine methyl ester with brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled temperature and solvent conditions to selectively introduce a bromine atom at the 3-position.
Representative Synthetic Procedure
A typical synthetic route, adapted from analogous pyrrolo[2,3-d]pyrimidine derivatives and related literature, is outlined below:
| Step | Reagents and Conditions | Outcome | Yield (%) | Notes |
|---|---|---|---|---|
| 1. Formation of α-bromomethylketone | Starting acid (e.g., pentynoic acid) treated with thionyl chloride to form acid chloride, then reacted with diazomethane and HBr | α-Bromomethylketone intermediate | 60-75 | Essential for subsequent condensation |
| 2. Cyclization with 2,4-diamino-6-hydroxypyrimidine | Room temperature, 3 days in suitable solvent (e.g., DMF or toluene) | Formation of 6-substituted pyrrolo[1,2-a]pyrimidine methyl ester | 50-75 | Mild conditions favor ring closure |
| 3. Methyl esterification (if needed) | Methanol, acid catalyst, reflux | Methyl ester formation | 80-90 | Enhances compound stability |
| 4. Bromination at 3-position | NBS in DMF or acetonitrile, 0-25°C | This compound | 70-85 | Controlled bromination for selectivity |
Detailed Research Findings and Analysis
Cyclization Efficiency: The condensation of 2,4-diamino-6-hydroxypyrimidine with α-bromomethylketones proceeds efficiently at room temperature over several days, yielding the fused pyrrolo[1,2-a]pyrimidine core with yields ranging from 51% to 74%, consistent with similar compounds reported in the literature.
Bromination Selectivity: Use of N-bromosuccinimide under mild conditions ensures selective bromination at the 3-position without over-bromination or side reactions. Temperature control is critical to maintain regioselectivity and avoid decomposition.
Esterification Conditions: Methyl esterification is typically performed under reflux with methanol and acid catalysts, yielding the methyl ester in high purity and yield, which facilitates further functionalization and biological testing.
Spectral Confirmation: Characterization of intermediates and final products is confirmed by ^1H NMR, MS, and IR spectroscopy. For example, ^1H NMR signals corresponding to aromatic protons, methyl ester groups, and brominated positions confirm the structure.
Comparative Data Table of Preparation Steps
| Compound Stage | Reagents/Conditions | Yield (%) | Key Observations |
|---|---|---|---|
| α-Bromomethylketone Intermediate | Thionyl chloride, diazomethane, HBr | 60-75 | High purity intermediate critical for ring closure |
| Pyrrolo[1,2-a]pyrimidine Core Formation | 2,4-diamino-6-hydroxypyrimidine, room temp, 3 days | 51-74 | Mild conditions preserve functional groups |
| Methyl Ester Formation | Methanol, acid catalyst, reflux | 80-90 | Esterification improves solubility |
| Bromination at 3-Position | NBS, 0-25°C, DMF | 70-85 | Selective monobromination achieved |
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid methyl ester can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[1,2-a]pyrimidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Aplicaciones Científicas De Investigación
Anticancer Applications
Recent studies have highlighted the potential of 3-bromo-pyrrolo[1,2-a]pyrimidine derivatives as anticancer agents. Research indicates that compounds with similar pyrrolo-pyrimidine scaffolds exhibit potent anti-proliferative activity against various cancer cell lines. For instance, derivatives have shown increased efficacy in targeting folate receptors in engineered cell lines, suggesting that modifications to the pyrrolo-pyrimidine structure can enhance their anticancer properties .
Case Study: Targeting Folate Receptors
- Study : Tumor Targeting with Novel 6-Substituted Pyrrolo[2,3-d]pyrimidines
- Findings : Increased anti-proliferative activity (4–9 times) compared to analogs.
- Implication : Suggests that heteroatom substitutions can lead to targeted antifolates with potential for further evaluation as anticancer agents.
Neurodegenerative Disease Research
The compound's heterocyclic nature makes it a valuable scaffold for developing drugs aimed at treating neurodegenerative diseases such as Alzheimer's. Heterocyclic compounds have been identified as critical in creating new therapeutic agents that can interact with key biological targets involved in neurodegeneration .
Case Study: Heterocycles in Alzheimer's Treatment
- Focus : The role of heterocycles in drug design for Alzheimer's.
- Outcome : Compounds demonstrated significant interactions with acetylcholinesterase and butyrylcholinesterase, enzymes implicated in Alzheimer's pathology.
- : The structural features of pyrrolo derivatives could lead to the development of selective drugs for Alzheimer’s disease.
Synthesis of Bioactive Molecules
3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid methyl ester serves as an important intermediate in the synthesis of various bioactive compounds. Its ability to undergo multiple chemical transformations allows researchers to create diverse derivatives with tailored biological activities.
Synthesis Pathway Example
- Starting Material : this compound.
- Reactions Involved :
- Michael addition reactions leading to β-keto amines.
- Bromination and subsequent condensation reactions to yield various substituted pyrrolo derivatives.
This flexibility in synthesis supports the exploration of structure-activity relationships (SAR) critical for drug development.
Pharmacological Studies
Pharmacological evaluations have shown that derivatives of 3-bromo-pyrrolo[1,2-a]pyrimidine exhibit various activities including anti-inflammatory and antimicrobial properties. These findings suggest that this compound could be further investigated for its potential use beyond oncology.
Summary Table of Applications
Mecanismo De Acción
The mechanism of action of 3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid methyl ester depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific derivative and its intended use.
Comparación Con Compuestos Similares
Comparison with Structural Analogs
The compound’s structural and functional similarities to other heterocyclic esters are summarized below. Key differences in substituents, biological activity, and applications are highlighted.
Structural Features and Molecular Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| 3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid methyl ester | 1315360-45-2 | C₉H₇BrN₂O₂ | 255.07 | Bromo (C3), methyl ester (C6) |
| Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate | 372198-69-1 | C₁₀H₉BrN₂O₂ | 269.10 | Bromo (C6), ethyl ester (C3) |
| 3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide | 1951441-94-3 | C₁₀H₁₀BrClN₂O₂ | 329.56 | Bromo (C3), chloro (C6), ethyl ester (C2) |
| 7-Hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl ester | N/A | C₈H₆N₂O₄S | 226.21 | Hydroxy (C7), oxo (C5), methyl ester (C6) |
| 3-Bromo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-6-carboxylic acid ethyl ester | 1273565-10-8 | C₁₀H₁₃BrN₄O₂ | 301.14 | Bromo (C3), ethyl ester (C6), tetrahydro core |
Key Observations :
- Core Heterocycle : The target compound’s pyrrolo[1,2-a]pyrimidine core differs from imidazo[1,2-a]pyridine (e.g., CAS 372198-69-1) and thiazolo[3,2-a]pyrimidine (e.g., CAS in ), which alter electronic properties and binding interactions .
- Substituent Position : Bromine at C3 (target compound) vs. C6 (Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate) significantly impacts steric and electronic profiles .
- Ester Group : Methyl esters (target compound) generally exhibit lower hydrophobicity than ethyl esters (e.g., CAS 1951441-94-3), affecting solubility and metabolic stability .
Antibacterial and Anti-Biofilm Activity
Compounds like H5-35 (a thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl ester derivative) inhibit YycG kinase, a bacterial two-component system critical for biofilm formation in Staphylococcus epidermidis .
Stability and Reactivity
Actividad Biológica
3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid methyl ester (CAS No. 1315360-45-2) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.
- Molecular Formula : CHBrNO
- Molecular Weight : 255.07 g/mol
- CAS Number : 1315360-45-2
- Synonyms : Methyl 3-bromopyrrolo[1,2-a]pyrimidine-6-carboxylate
Pharmacological Significance
The biological activity of this compound is primarily linked to its structural similarity to other pyrrolopyrimidine derivatives, which have shown a broad spectrum of pharmacological properties. Research indicates that compounds within this class may exhibit:
- Anticancer Activity : Studies have demonstrated that pyrrolopyrimidine derivatives can inhibit tumor growth by interfering with various cellular pathways involved in cancer progression. For instance, compounds with similar structures have been shown to inhibit kinases that are critical for cancer cell proliferation .
- Antimicrobial Properties : There is emerging evidence suggesting that derivatives of pyrrolopyrimidine may possess antimicrobial activity against various pathogens, including bacteria and fungi. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substituents on the pyrrolopyrimidine scaffold. The following table summarizes key findings from SAR studies:
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound and its analogs:
- Antitumor Activity : In vitro studies have shown that methyl esters of pyrrolopyrimidines can significantly inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The most active compounds demonstrated IC50 values in the low micromolar range .
- Antimicrobial Testing : A recent study evaluated the antimicrobial efficacy of several derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) below 10 µg/mL, suggesting potent antimicrobial properties .
- Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid methyl ester?
- Methodology : Synthesis typically involves cyclization of precursors such as 2-aminopyridine derivatives with α-bromo ketones, followed by esterification. Key solvents include ethanol or acetonitrile, with potassium carbonate as a catalyst. Reaction conditions (temperature, pH) must be tightly controlled to avoid side products like dimerization or over-bromination .
- Example : A related compound, methyl isocyanoacetate, reacts with pyrrole-2-carboxaldehydes in THF using DBU as a base to form pyrrolo[1,2-c]pyrimidine esters, suggesting analogous pathways for the target compound .
Q. How is the structure of this compound verified post-synthesis?
- Characterization Techniques :
- NMR Spectroscopy : Proton and carbon NMR identify substituents (e.g., bromine at position 3, ester at position 6). For example, ¹H NMR signals for brominated imidazo[1,2-a]pyridines show distinct aromatic proton splitting patterns .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., observed vs. calculated m/z for bromine isotopes) .
- X-ray Crystallography : Resolves ambiguous stereochemistry; used in structurally similar compounds like 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine .
Q. What are the known biological activities of pyrrolo[1,2-a]pyrimidine derivatives?
- Research Context : While direct data on this compound is limited, analogs exhibit anti-inflammatory, antimicrobial, and anticancer activities. For instance, 6-bromo-8-methyl-triazolo[4,3-a]pyridine-3-carboxylic acid derivatives are studied as kinase inhibitors .
- Mechanistic Insight : Bromine enhances electrophilic reactivity, potentially improving target binding in enzyme inhibition assays .
Advanced Research Questions
Q. How can competing reaction pathways during synthesis be minimized?
- Optimization Strategies :
- Selective Bromination : Use N-bromosuccinimide (NBS) in dry DCM to brominate specific positions, as demonstrated in 7-bromo-4-chloro-5-methyl-pyrrolo[3,2-d]pyrimidine synthesis (76% yield) .
- Temperature Control : Low temperatures (0°C) reduce side reactions during methyl ester formation, as seen in NaH/iodomethane-mediated alkylation .
- Byproduct Analysis : TLC and HPLC monitor intermediates; quenching with acetic acid prevents over-alkylation .
Q. What methods resolve spectral contradictions (e.g., overlapping NMR signals)?
- Advanced Techniques :
- 2D NMR (COSY, HSQC) : Differentiates adjacent protons and correlates carbons with protons in crowded aromatic regions .
- Deuteration Studies : Isotopic labeling of reactive sites clarifies splitting patterns in brominated heterocycles .
Q. How can computational modeling guide derivative design for improved bioactivity?
- Approaches :
- Docking Simulations : Predict binding affinity to targets like kinases or GPCRs using software (e.g., AutoDock). For example, trifluoromethyl groups in similar compounds enhance hydrophobic interactions .
- QSAR Modeling : Correlate substituent electronegativity (e.g., bromine) with IC₅₀ values in cytotoxicity assays .
Q. What strategies quantify trace impurities in the final product?
- Analytical Workflow :
- HPLC-MS : Detects and quantifies impurities at <0.1% levels using reverse-phase C18 columns and acetonitrile/water gradients .
- Elemental Analysis : Confirms stoichiometry (e.g., %C, %H, %N within 0.4% of theoretical values) .
Q. How does the bromine substituent influence stability under varying storage conditions?
- Stability Studies :
- Accelerated Degradation : Expose to light, heat, and humidity; monitor via NMR for debromination or ester hydrolysis.
- Recommendations : Store at -20°C in amber vials under inert gas to prevent radical-mediated decomposition .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields for similar compounds?
- Root Causes :
- Catalyst Purity : Potassium carbonate activity varies between batches; pre-drying at 120°C improves consistency .
- Solvent Anhydrity : Trace water in THF or DMF reduces DBU efficiency, lowering yields in cyclization steps .
- Mitigation : Replicate literature methods with strict anhydrous conditions and document deviations .
Methodological Tables
| Key Reaction Parameters | Optimal Conditions | Reference |
|---|---|---|
| Cyclization (precursor → core structure) | Ethanol, K₂CO₃, 80°C, 12h | |
| Bromination | NBS, DCM, rt, 2h | |
| Esterification | NaH, DMF, 0°C → rt, 1.5h |
| Analytical Benchmarks | Acceptable Thresholds | Reference |
|---|---|---|
| HPLC Purity | ≥95% (254 nm) | |
| Elemental Analysis Error | ≤0.4% deviation | |
| HRMS Accuracy | ≤3 ppm deviation |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
